molecular formula C11H9Cl2F3N2O2 B7725092 ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate

ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate

Cat. No.: B7725092
M. Wt: 329.10 g/mol
InChI Key: MCIFKBFKKIRXKP-GIJQJNRQSA-N
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Description

Ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate is a hydrazone derivative featuring a trifluoromethyl (-CF₃) group and dual chloro (-Cl) substituents on its aromatic ring. This compound belongs to a class of hydrazinylidene acetates, which are structurally characterized by an ethyl ester group, a hydrazone linkage (C=N-N), and substituents on both the aromatic and acetate moieties. Its synthesis typically involves condensation reactions between hydrazine derivatives and chloroacetoacetate esters under basic conditions . The trifluoromethyl and chloro groups enhance lipophilicity, which is critical for biological activity, particularly in antimicrobial and anticancer applications .

Properties

IUPAC Name

ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2F3N2O2/c1-2-20-10(19)9(13)18-17-8-4-3-6(12)5-7(8)11(14,15)16/h3-5,17H,2H2,1H3/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIFKBFKKIRXKP-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=C(C=C1)Cl)C(F)(F)F)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Activation

The diazotization of 4-chloro-2-(trifluoromethyl)aniline in hydrochloric acid forms a diazonium salt, which subsequently couples with ethyl 2-chloroacetoacetate. This method mirrors protocols used for analogous hydrazonoacetates.

Procedure :

  • Diazotization : Dissolve 4-chloro-2-(trifluoromethyl)aniline (24.6 g, 0.2 mol) in aqueous HCl (12 N, 50 mL) at 0°C. Add sodium nitrite (16.6 g, 0.24 mol) in water (80 mL) dropwise, maintaining temperatures below 5°C. Stir for 30 minutes to form the diazonium salt.

  • Coupling : Adjust pH to 5–6 using sodium acetate (328 g, 0.40 mol). Add ethyl 2-chloroacetoacetate (32.9 g, 0.2 mol) in methanol (80 mL) at 0°C. Stir for 1 hour to precipitate the product.

Optimization :

  • Temperature : Reactions below 5°C minimize side reactions like dimerization.

  • Solvent : Methanol enhances solubility of the ketoester, improving coupling efficiency.

  • Yield : 50–89% after recrystallization from ethanol.

Base-Catalyzed Condensation

Triethylamine-Mediated Coupling

This method employs triethylamine (Et₃N) to deprotonate the hydrazine intermediate, facilitating nucleophilic attack on ethyl 2-chloroacetoacetate.

Procedure :

  • Hydrazine Synthesis : React 4-chloro-2-(trifluoromethyl)phenylhydrazine with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C under nitrogen.

  • Condensation : Add ethyl 2-chloroacetoacetate (160.4 g) and Et₃N (29 g) in DCM. Stir at 45–50°C for 3 hours.

  • Workup : Quench with water (250 mL), filter the precipitate, and dry under vacuum.

Key Parameters :

ParameterOptimal ValueEffect on Yield
Temperature45–50°CMaximizes rate
Et₃N Concentration10 mol%Prevents hydrolysis
Reaction Time3 hoursCompletes coupling

Yield : 83% with HPLC purity >99%.

Transition-Metal-Assisted Synthesis

Cobalt(II) Acetate Catalysis

Co(II) acetate enables a one-pot synthesis via in situ aldehyde generation from acyl hydrazides, followed by condensation.

Procedure :

  • Aldehyde Generation : Heat 4-chloro-2-(trifluoromethyl)benzohydrazide (2 mmol) with Co(OAc)₂·4H₂O (5 mol%) in ethanol at 60°C. Monitor aldehyde formation via GC.

  • Condensation : Add ethyl 2-chloroacetoacetate (2 mmol) and K₂CO₃ (3 mmol). Stir at 25°C for 12 hours.

Advantages :

  • Eliminates hazardous diazotization steps.

  • Functional group tolerance: Compatible with electron-withdrawing substituents.

  • Yield : 75–90% after column chromatography (PE:EA = 10:1).

Structural Validation and Purity Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, OCH₂), 7.52–7.89 (m, 3H, Ar-H), 10.21 (s, 1H, NH).

  • IR (KBr): 1745 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1130 cm⁻¹ (C-F).

Chromatographic Purification

  • Silica Gel Column : Elute with petroleum ether:ethyl acetate (10:1) to isolate the product.

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 MeOH:H₂O).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Diazotization50–8995–99ScalabilityLow-temperature requirements
Base-Catalyzed83>99Mild conditionsSensitivity to moisture
Co(II)-Catalyzed75–9098One-pot synthesisRequires GC monitoring

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow : Multi-step sequences in flow reactors reduce intermediate purification.

  • Solvent Recovery : Ethyl acetate and DCM are distilled and recycled, lowering costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.

    Substitution: The chloro groups in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

Organic Synthesis

Ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate serves as a versatile building block in organic synthesis. Its unique structure allows chemists to use it as a reagent in various reactions, including:

  • Substitution Reactions: The chloro groups can be substituted with different nucleophiles, leading to new derivatives.
  • Oxidation and Reduction Reactions: It can undergo oxidation to form oxides or reduced forms, expanding its utility in synthetic pathways.

Biological Studies

The compound's structural features make it a candidate for studying enzyme interactions and biological pathways. Its lipophilic nature allows it to penetrate biological membranes effectively, facilitating investigations into:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, making it useful for exploring biochemical pathways.
  • Drug Development: Its unique properties could lead to the development of new pharmaceuticals targeting various diseases .

Agrochemical Development

The compound is also being explored for its potential applications in agrochemicals. Its structural characteristics may provide specific properties beneficial for:

  • Pesticides: The compound could be modified to enhance its efficacy against pests.
  • Herbicides: Research indicates that compounds similar to this compound can exhibit herbicidal activity .

Case Studies and Research Findings

A review of recent literature highlights several case studies where this compound has been utilized:

  • Enzyme Interaction Studies : Research demonstrated that modifications of this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
  • Synthesis of New Derivatives : A study focused on synthesizing various derivatives from this compound revealed that certain modifications enhanced biological activity, indicating its role as a precursor in drug design.
  • Pesticidal Activity : Experimental results indicated that derivatives of this compound exhibited significant pesticidal activity against common agricultural pests, supporting its application in agrochemicals .

Mechanism of Action

The mechanism of action of ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazinylidene moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl (-CF₃) Substitution : Compounds with CF₃ groups, such as the target compound and 2d, exhibit enhanced lipophilicity (log K ~0.40–0.50), correlating with superior antifungal and antimycobacterial activity .
  • Chlorine Positioning : Meta-chloro substitution (e.g., 2e in ) favors antitubercular activity, while para-chloro (as in the target compound) improves membrane penetration .
  • Electron-Donating Groups: Methoxy (-OCH₃) or amino (-NH₂) groups reduce log K and cytotoxicity but may compromise antimicrobial potency .

Antifungal and Antimycobacterial Activity

  • The target compound’s CF₃ and dual Cl substituents likely mimic the activity of 2d (4-CF₃ anilide), which showed MIC values of 2–4 µg/mL against atypical Mycobacteria and fungi .
  • Ethyl (2E)-chloro[(2,4-dichlorophenyl)hydrazono]acetate (2,4-diCl) demonstrated 90% inhibition of M. tuberculosis at 8 µg/mL, comparable to the target compound’s predicted efficacy .

Cytotoxicity

  • High lipophilicity (log K >0.50) correlates with increased cytotoxicity. The target compound’s log K (~0.45–0.50) suggests moderate-to-high cytotoxicity, similar to 2d and 2e .
  • Methoxy-substituted analogues (log K ~0.30) show reduced cytotoxicity but require higher doses for efficacy .

Molecular Geometry and Stability

  • X-ray crystallography of analogues (e.g., ) reveals planar hydrazone linkages and intramolecular hydrogen bonding (N–H⋯O), enhancing thermal stability.

Biological Activity

Ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate, a compound with notable chemical properties, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its hydrazone structure, which plays a crucial role in its biological activity. The presence of the chloro and trifluoromethyl groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The chloro group in the compound makes it susceptible to nucleophilic attack, facilitating various biochemical reactions.
  • Oxidation-Reduction Reactions : The compound can undergo oxidation and reduction processes, which may influence its reactivity in biological systems.
  • Hydrazone Formation : Its ability to form hydrazones with carbonyl compounds may contribute to its biological effects, including potential antitumor activity .

Antitumor Activity

Research indicates that derivatives of hydrazones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in models such as:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)10.5
Compound BHeLa (Cervical Cancer)8.3
Compound CA549 (Lung Cancer)6.9

These findings suggest that the modifications in the structure, particularly the presence of electron-withdrawing groups like chloro and trifluoromethyl, enhance the antitumor efficacy .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria.

Bacteria StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The presence of halogen atoms is believed to contribute significantly to the antimicrobial potency due to their ability to disrupt bacterial cell membranes .

Case Studies and Research Findings

  • Anticancer Studies : A study focused on hydrazone derivatives demonstrated that modifications at the phenyl ring significantly affected their cytotoxicity against various cancer cell lines. The introduction of electron-withdrawing groups was found to enhance activity, making these compounds potential candidates for further development as anticancer agents .
  • Antimicrobial Efficacy : In another investigation, several derivatives were tested against a panel of microbial strains, revealing that compounds with halogen substitutions exhibited improved antimicrobial properties compared to their non-halogenated counterparts .
  • Pharmacological Applications : The compound's role as an intermediate in synthesizing pharmaceuticals highlights its importance in medicinal chemistry. Its derivatives have been explored for their potential use in developing new therapeutic agents .

Q & A

Q. How does the compound interact with biological targets at the molecular level?

  • Methodological Answer : Molecular dynamics simulations show the CF3_3 group forms hydrophobic interactions with enzyme pockets (e.g., EGFR kinase), while the chloro substituent participates in halogen bonding with backbone carbonyls. Free energy perturbation calculations predict binding affinity changes (∆∆G) of ±1.2 kcal/mol for single-point mutations .

Tables for Key Data

Property Value Reference
Melting Point152–154°C
logP (Octanol-Water)3.2 ± 0.3
IC50_{50} (HeLa Cells)18.5 µM
Crystallographic R-factor0.039

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